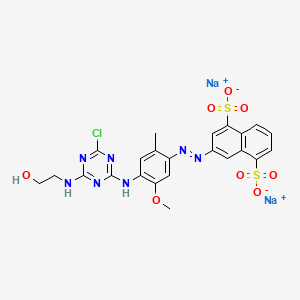
1,5-Naphthalenedisulfonic acid, 3-((4-((4-chloro-6-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)-, disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Naphthalenedisulfonic acid, 3-((4-((4-chloro-6-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)-, disodium salt is a complex organic compound primarily used in the dye and pigment industry. This compound is known for its vibrant color properties and is often used in various applications, including textiles, inks, and plastics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Naphthalenedisulfonic acid, 3-((4-((4-chloro-6-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)-, disodium salt involves multiple steps The process typically starts with the sulfonation of naphthalene to produce 1,5-naphthalenedisulfonic acid This is followed by diazotization and coupling reactions to introduce the azo group
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. Common reagents used in the industrial synthesis include sulfuric acid, sodium nitrite, and various aromatic amines. The process may also involve purification steps such as recrystallization and filtration to obtain the final product.
化学反应分析
Types of Reactions
1,5-Naphthalenedisulfonic acid, 3-((4-((4-chloro-6-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)-, disodium salt undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly on the aromatic rings, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while reduction can produce aromatic amines.
科学研究应用
1,5-Naphthalenedisulfonic acid, 3-((4-((4-chloro-6-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)-, disodium salt has several scientific research applications:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy and in various biochemical assays.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the production of dyes and pigments for textiles, inks, and plastics.
作用机制
The mechanism of action of 1,5-Naphthalenedisulfonic acid, 3-((4-((4-chloro-6-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)-, disodium salt involves its interaction with various molecular targets. The azo group can undergo reduction to form aromatic amines, which can interact with biological molecules. The triazine ring can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
相似化合物的比较
Similar Compounds
- 1,5-Naphthalenedisulfonic acid, 3-((4-((4-chloro-6-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)-5-methoxyphenyl)azo)-, disodium salt
- 1,5-Naphthalenedisulfonic acid, 3-((4-((4-chloro-6-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)-2-methylphenyl)azo)-, disodium salt
Uniqueness
The uniqueness of 1,5-Naphthalenedisulfonic acid, 3-((4-((4-chloro-6-((2-hydroxyethyl)amino)-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylphenyl)azo)-, disodium salt lies in its specific chemical structure, which imparts unique color properties and reactivity. The presence of the triazine ring and the azo group makes it particularly useful in various industrial and research applications.
属性
CAS 编号 |
83784-22-9 |
|---|---|
分子式 |
C23H20ClN7Na2O8S2 |
分子量 |
668.0 g/mol |
IUPAC 名称 |
disodium;3-[[4-[[4-chloro-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C23H22ClN7O8S2.2Na/c1-12-8-17(26-23-28-21(24)27-22(29-23)25-6-7-32)18(39-2)11-16(12)31-30-13-9-15-14(20(10-13)41(36,37)38)4-3-5-19(15)40(33,34)35;;/h3-5,8-11,32H,6-7H2,1-2H3,(H,33,34,35)(H,36,37,38)(H2,25,26,27,28,29);;/q;2*+1/p-2 |
InChI 键 |
OIXCBYSMNKXKLQ-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])OC)NC4=NC(=NC(=N4)NCCO)Cl.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


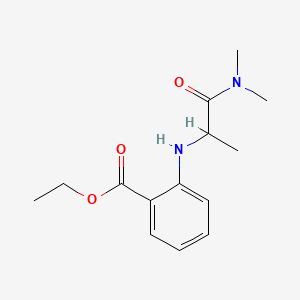
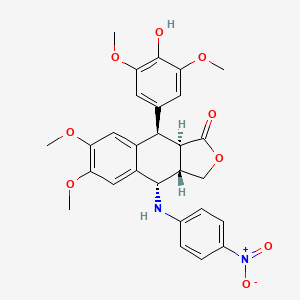

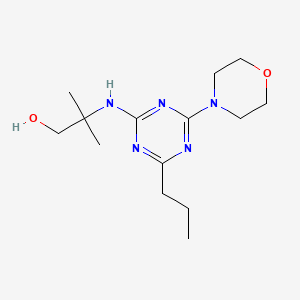
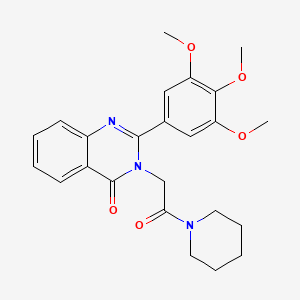
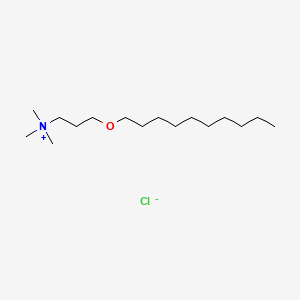
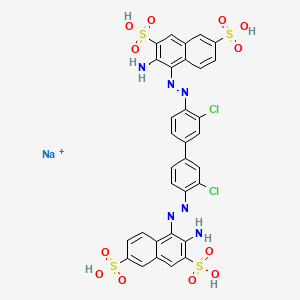
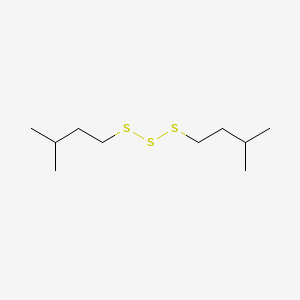
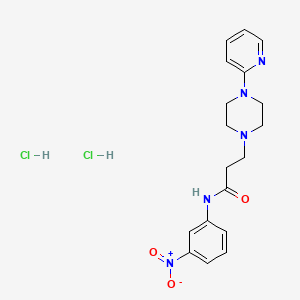
![ethyl 2-(methylcarbamothioylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B12724038.png)
![3-Methylphenolate;titanium(4+);2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B12724044.png)



